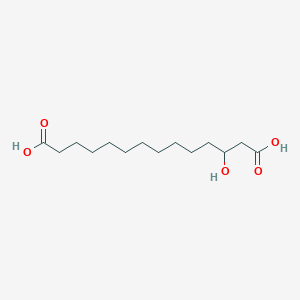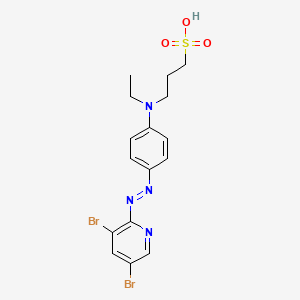![molecular formula C22H20O10 B1257567 (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B1257567.png)
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one is a class of bacteriocins synthesized by lactic acid bacteria, specifically Enterococcus species. These compounds are polyketide antibiotics effective against various foodborne pathogens, including Listeria monocytogenes and Bacillus species . This compound has a caged, tricyclic, nonaromatic core and is known for its proteolytic degradability in the gastrointestinal tract, making it useful for controlling foodborne pathogens via human consumption .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a biomimetic reaction cascade. The key step is a late-stage biomimetic reaction involving two intramolecular aldol reactions, which establish four of the seven stereogenic centers . The pivotal precursor for this cascade reaction is assembled from three readily available building blocks, with a chiral dithioacetal representing the core fragment .
Industrial Production Methods: Industrial production of enterocin typically involves fermentation processes using Enterococcus species. The initial purification process includes ammonium sulfate precipitation, acetone precipitation, and ethanol extraction with macroporous resins . Advanced purification techniques such as cation-exchange chromatography and gel-filtration are also employed .
化学反应分析
Types of Reactions: (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly oxygenated polyketide structure allows for multiple functional group transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of enterocin, which can exhibit different biological activities .
科学研究应用
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyketide biosynthesis and biomimetic synthesis pathways.
Biology: Investigated for its role in microbial ecology and as a natural antimicrobial agent.
Industry: Utilized in food preservation to inhibit the growth of foodborne pathogens and extend shelf life.
作用机制
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one exerts its effects primarily by disrupting the cell membrane of target bacteria. It acts by inhibiting the synthesis of cell membrane components or by forming pores in the membrane, leading to cell lysis . The compound is more effective against Gram-positive bacteria due to their simpler cell wall structure .
相似化合物的比较
Nisin: Another bacteriocin produced by Lactococcus lactis, effective against a broad range of Gram-positive bacteria.
Pediocin: Produced by Pediococcus species, known for its strong activity against Listeria monocytogenes.
Lactacin F: Produced by Lactobacillus johnsonii, effective against various lactic acid bacteria.
Uniqueness of (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: this compound is unique due to its caged, tricyclic structure and its specific activity against certain foodborne pathogens. Unlike nisin and pediocin, enterocin has a broader spectrum of activity and is more effective in complex food matrices .
属性
分子式 |
C22H20O10 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13?,16?,17-,18?,20?,21?,22+/m0/s1 |
InChI 键 |
CTBBEXWJRAPJIZ-QECDAJHSSA-N |
手性 SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
规范 SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
同义词 |
enterocin vulgamycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


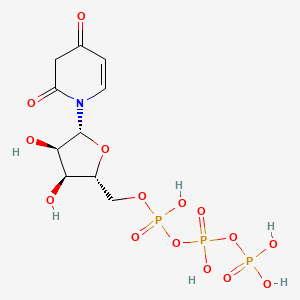
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)
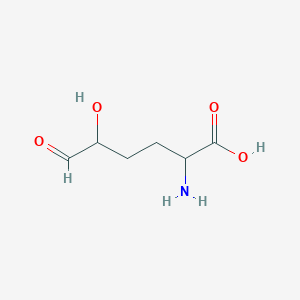
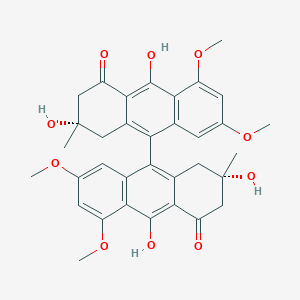

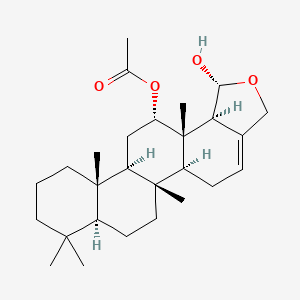
![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)
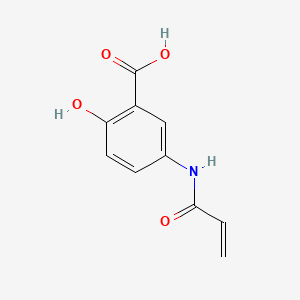
![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)

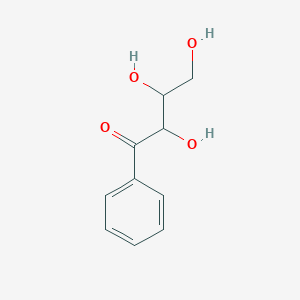
![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)
